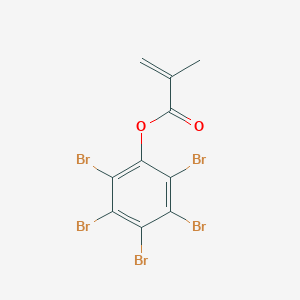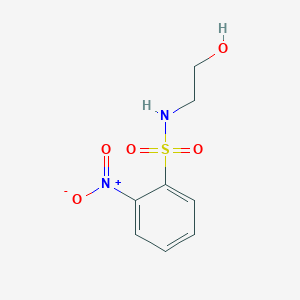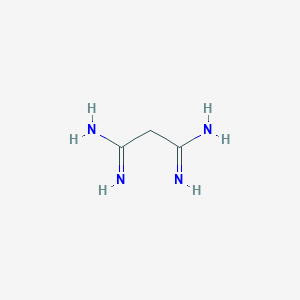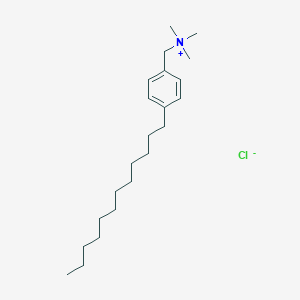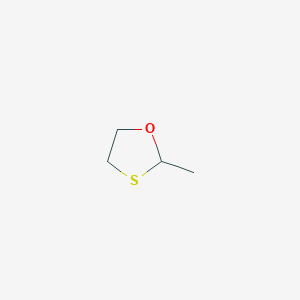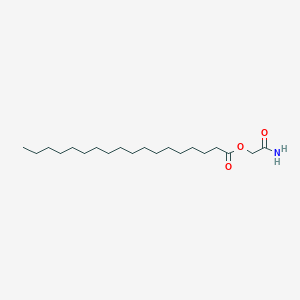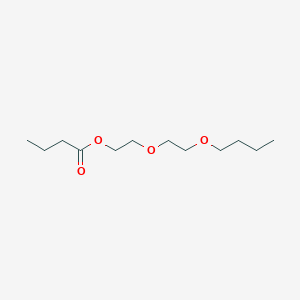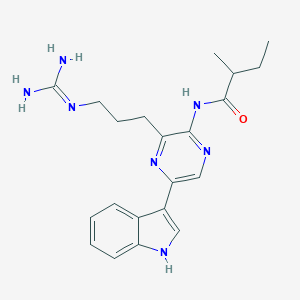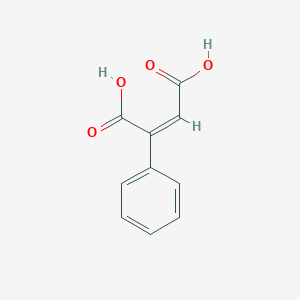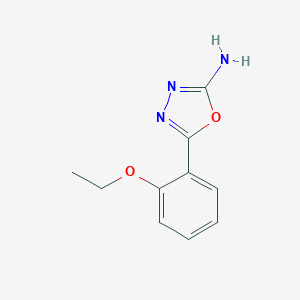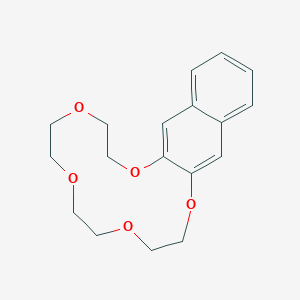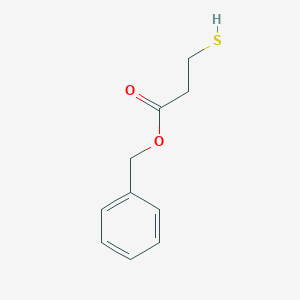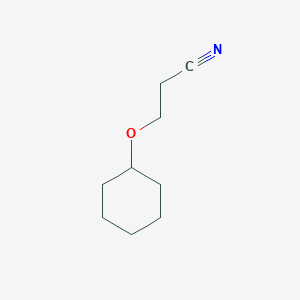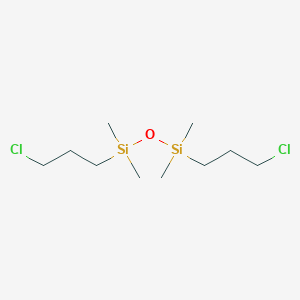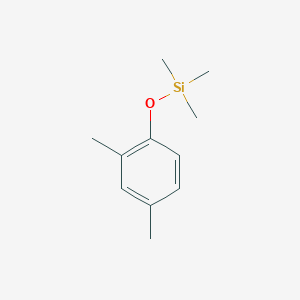
Silane, trimethyl(2,4-xylyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl(2,4-xylyloxy)-, also known as TMXO, is a chemical compound that belongs to the silane family. It is widely used in the field of materials science and engineering due to its unique properties, such as high thermal stability, hydrophobicity, and adhesion to various surfaces.
科学研究应用
Silane, trimethyl(2,4-xylyloxy)- has been extensively studied for its potential applications in various fields of science and technology. It is commonly used as a surface modifier for various materials, such as glass, metals, and polymers, to enhance their properties, such as adhesion, hydrophobicity, and thermal stability. Silane, trimethyl(2,4-xylyloxy)- is also used as a building block for the synthesis of other functional materials, such as self-assembled monolayers, nanoparticles, and thin films.
作用机制
The mechanism of action of Silane, trimethyl(2,4-xylyloxy)- is based on its ability to form covalent bonds with the surface of various materials. The silanol groups (-Si-OH) on the surface of the material react with the trimethylsilyl groups (-Si(CH3)3) on Silane, trimethyl(2,4-xylyloxy)-, resulting in the formation of a stable covalent bond (-Si-O-Si-) between the material and Silane, trimethyl(2,4-xylyloxy)-. This covalent bond enhances the adhesion of Silane, trimethyl(2,4-xylyloxy)- to the surface of the material and provides it with hydrophobicity and thermal stability.
生化和生理效应
There is limited research on the biochemical and physiological effects of Silane, trimethyl(2,4-xylyloxy)-. However, it is considered to be a relatively safe chemical compound with low toxicity. It is not expected to have any significant adverse effects on human health or the environment.
实验室实验的优点和局限性
The advantages of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high thermal stability, hydrophobicity, and adhesion to various surfaces. These properties make it an ideal surface modifier for various materials, such as glass, metals, and polymers. However, the limitations of using Silane, trimethyl(2,4-xylyloxy)- in lab experiments include its high cost, limited availability, and potential toxicity.
未来方向
There are several future directions for the research and development of Silane, trimethyl(2,4-xylyloxy)-. These include:
1. Developing new synthesis methods for Silane, trimethyl(2,4-xylyloxy)- that are more cost-effective and environmentally friendly.
2. Studying the potential applications of Silane, trimethyl(2,4-xylyloxy)- in the field of biotechnology, such as surface modification of medical devices and drug delivery systems.
3. Investigating the potential toxicity of Silane, trimethyl(2,4-xylyloxy)- and developing safety guidelines for its use in various applications.
4. Exploring the potential of Silane, trimethyl(2,4-xylyloxy)- as a building block for the synthesis of new functional materials with unique properties and applications.
Conclusion:
In conclusion, Silane, trimethyl(2,4-xylyloxy)- is a versatile chemical compound with unique properties that make it an ideal surface modifier for various materials. Its potential applications in various fields of science and technology make it an interesting topic for scientific research. Further research is needed to explore its potential applications and safety guidelines for its use.
合成方法
Silane, trimethyl(2,4-xylyloxy)- can be synthesized by the reaction of 2,4-xylyl chloride with trimethylchlorosilane in the presence of a catalyst such as aluminum chloride. The reaction produces Silane, trimethyl(2,4-xylyloxy)- as a colorless liquid with a boiling point of 184-186°C and a density of 0.967 g/mL.
属性
CAS 编号 |
16414-81-6 |
|---|---|
产品名称 |
Silane, trimethyl(2,4-xylyloxy)- |
分子式 |
C11H18OSi |
分子量 |
194.34 g/mol |
IUPAC 名称 |
(2,4-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-11(10(2)8-9)12-13(3,4)5/h6-8H,1-5H3 |
InChI 键 |
RQIFPNBYDRMGRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



